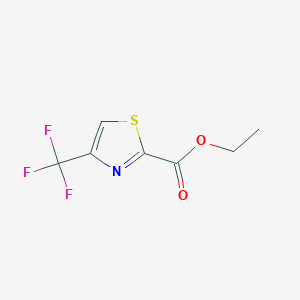

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTFYCCCZHOTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634968 | |

| Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-86-2 | |

| Record name | Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79247-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, a valuable building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds like thiazole can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1] This document will delve into the primary synthetic route, the renowned Hantzsch thiazole synthesis, detailing the precursor synthesis, reaction mechanism, and a comprehensive experimental protocol.

The Significance of Trifluoromethylated Thiazoles in Drug Discovery

The introduction of fluorine and fluorinated groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design.[1] The unique electronic properties of the CF3 group can profoundly influence a molecule's physicochemical characteristics.[1] In the context of thiazole-based drug candidates, the CF3 moiety can serve to block metabolic pathways, enhance membrane permeability, and increase the compound's binding affinity to its biological target. This makes trifluoromethylated thiazoles, such as this compound, highly sought-after intermediates in the synthesis of novel therapeutics and agrochemicals.[2]

Primary Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 3-bromo-1,1,1-trifluoropropan-2-one and ethyl thiooxamate.

Logical Flow of the Hantzsch Synthesis

Caption: General workflow for the synthesis of this compound via the Hantzsch pathway.

Precursor Synthesis

2.1.1. Synthesis of 3-Bromo-1,1,1-trifluoropropan-2-one

This crucial α-haloketone can be synthesized from 1,1,1-trifluoroacetone. The bromination occurs at the α-position to the carbonyl group.

-

Reaction Scheme: CF₃C(O)CH₃ + Br₂ → CF₃C(O)CH₂Br + HBr

-

Causality of Experimental Choices: The reaction is typically carried out in a suitable solvent like methanol or acetic acid. The choice of solvent is critical to control the reaction rate and prevent over-bromination. The reaction is often initiated at a low temperature and then allowed to warm to room temperature to ensure controlled bromination and minimize side product formation.

2.1.2. Synthesis of Ethyl Thiooxamate

Ethyl thiooxamate serves as the thioamide component in the Hantzsch synthesis. It can be prepared from ethyl cyanoformate.

-

Reaction Scheme: NCCO₂Et + H₂S → H₂NC(S)CO₂Et

-

Experimental Insight: The reaction involves bubbling hydrogen sulfide gas through a solution of ethyl cyanoformate in an ethereal solvent, often in the presence of a base like triethylamine to facilitate the reaction.[3] The reaction is performed at low temperatures to control the exothermicity and ensure the selective formation of the thioamide.

The Hantzsch Cyclocondensation: Mechanism and Execution

The core of the synthesis is the cyclocondensation reaction between 3-bromo-1,1,1-trifluoropropan-2-one and ethyl thiooxamate.

Reaction Mechanism:

Sources

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core molecular structure, physicochemical properties, a validated synthesis protocol, and its critical applications as a versatile building block in modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this molecule in their work.

Introduction: The Significance of Fluorinated Thiazoles

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This strategy, known as fluorine chemistry, is a cornerstone of modern drug design. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2]

Within this context, the thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Thiazole derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5] The convergence of these two powerful concepts—fluorination and the thiazole scaffold—gives rise to molecules like this compound. The trifluoromethyl (-CF₃) group, in particular, serves as a valuable bioisostere for methyl groups and enhances lipophilicity, making this compound a highly sought-after intermediate for creating novel bioactive agents with potentially superior pharmacokinetic profiles.[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is defined by a central thiazole ring functionalized with an ethyl carboxylate group at the 2-position and a trifluoromethyl group at the 4-position. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NO₂S | [6][7] |

| Molecular Weight | 225.19 g/mol | [6][7] |

| CAS Number | 79247-86-2 | [6] |

| Appearance | Typically a solid, may appear as pale yellow needles | [8] |

| Storage | Room temperature, dry conditions recommended | [6] |

Synthesis and Characterization

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a primary and highly reliable method. This pathway involves the condensation reaction between an α-haloketone and a thioamide. While the exact protocol for this compound is proprietary to various manufacturers, a representative synthesis for a closely related isomer, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, provides a validated and illustrative workflow.[8]

Representative Synthesis Workflow Diagram

Caption: General workflow for Hantzsch synthesis of a trifluoromethylthiazole ester.

Experimental Protocol (Adapted from a Related Isomer)

This protocol describes the synthesis of a trifluoromethyl-substituted ethyl thiazolecarboxylate, which serves as a robust template for this class of compounds.[8]

-

Reaction Setup: A mixture of ethyl bromopyruvate (1 equivalent) and 2,2,2-trifluorothioacetamide (1 equivalent) is prepared in absolute ethanol (approx. 5 mL per gram of thioacetamide).

-

Causality Note: Ethanol serves as a polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization reaction. The thioacetamide provides the N-C-S backbone of the thiazole ring.

-

-

Condensation: The reaction mixture is heated to reflux for approximately 3 hours.

-

Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent dehydration steps, driving the reaction to completion.

-

-

Solvent Removal: After cooling the mixture to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator.

-

Aqueous Workup & Extraction: Water is added to the residue, and the aqueous mixture is extracted twice with ethyl acetate. The combined organic extracts are then washed with water and dried over anhydrous magnesium sulfate.

-

Self-Validation: This liquid-liquid extraction serves to isolate the desired organic product from inorganic salts and water-soluble impurities. The final wash and drying step ensures the removal of residual water before final purification.

-

-

Purification: The solvent from the dried organic phase is distilled off. The resulting crude residue is purified by silica gel column chromatography, typically using an ethyl acetate-hexane gradient as the eluent.

-

Causality Note: Chromatography is essential for separating the target compound from unreacted starting materials and any side products, yielding the final product with high purity.

-

-

Characterization: The final product's structure and purity would be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[9][10]

Applications in Research and Development

This compound is not an end-product itself but rather a high-value chemical intermediate. Its utility stems from the strategic placement of reactive handles—the ester and the trifluoromethylated thiazole core—which allow for further chemical modification.

-

Pharmaceutical & Agrochemical Synthesis: It is a key building block for constructing more complex bioactive molecules.[6] The trifluoromethyl-thiazole core is found in compounds being investigated for antimicrobial, antifungal, herbicidal, and anticancer properties.[3][4][6]

-

Medicinal Chemistry Scaffolding: In drug discovery programs, this molecule is used for scaffold modification. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of various other molecular fragments to explore structure-activity relationships (SAR).[3][6]

-

Enhancement of Pharmacokinetic Properties: The lipophilic -CF₃ group is intentionally designed into potential drug candidates to enhance properties like metabolic stability and cell membrane permeability, which are critical for bioavailability and drug efficacy.[1]

Conclusion

This compound stands as a testament to the power of rational molecular design in modern chemistry. By combining the proven biological relevance of the thiazole scaffold with the advantageous physicochemical effects of fluorination, it provides a powerful and versatile platform for the development of next-generation pharmaceuticals and agrochemicals. Its well-defined structure and accessible synthesis make it an indispensable tool for researchers aiming to innovate in the fields of medicinal chemistry and materials science.

References

-

PrepChem. (n.d.). Synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxylate. Retrieved from PrepChem.com. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

-

ResearchGate. (2021). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Retrieved from ResearchGate. [Link]

-

Wang, G., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]

-

Haroon, M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Scholarworks@UNIST. [Link]

-

American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. ACS Publications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. ETHYL 4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLATE [cymitquimica.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]

The Advent and Ascendance of Trifluoromethylthiazoles: A Technical Guide to Their Discovery, Synthesis, and Impact

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Trifluoromethyl Group - A Game Changer in Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (-CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] This is not a matter of mere atomic substitution but a profound alteration of a molecule's physicochemical properties. The -CF3 group, with its high electronegativity, exerts a strong electron-withdrawing inductive effect, significantly influencing the electronic environment of the parent molecule.[1][2] This seemingly simple addition can enhance metabolic stability, improve lipophilicity for better membrane permeability, and increase binding affinity to biological targets.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group exceptionally resistant to metabolic degradation and ultimately extending the half-life of a drug.[1][2] It is within this context of transformative potential that the story of trifluoromethylthiazole compounds unfolds.

Part 1: The Genesis of a Privileged Scaffold - Discovery and Early History

The journey to trifluoromethylthiazoles begins with the independent histories of organofluorine chemistry and thiazole synthesis. While the biological activity of trifluoromethyl compounds was first investigated as early as 1927, and the synthesis of foundational molecules like benzotrifluoride was achieved by Frédéric Swarts in 1892, the specific union of the trifluoromethyl group with a thiazole ring came much later.[3][4]

The thiazole ring itself, a five-membered aromatic heterocycle containing sulfur and nitrogen, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic drugs.[5][6] The classical Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, provided a robust and versatile method for constructing this essential ring system from α-haloketones and thioamides.[4][7][8]

While a definitive date for the very first synthesis of a trifluoromethylthiazole is not readily apparent in early literature, the convergence of these two fields was inevitable. As the value of the trifluoromethyl group became increasingly evident to medicinal chemists in the mid-20th century, its incorporation into established pharmacophores like the thiazole ring became a logical and compelling strategy.[9] A notable example from patent literature is the synthesis of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, disclosed in a 1991 patent, which was utilized as an intermediate for creating fungicidal compounds.[2] This highlights a key driver for the development of trifluoromethylthiazole chemistry: the quest for novel agrochemicals and pharmaceuticals with enhanced properties.

Part 2: Architecting the Core - Synthetic Methodologies

The synthesis of trifluoromethylthiazoles largely relies on adapting classical thiazole syntheses to accommodate fluorine-containing building blocks. The Hantzsch synthesis and its variations remain a dominant approach.

The Hantzsch Thiazole Synthesis: A Workhorse for Trifluoromethylthiazoles

The Hantzsch synthesis is a cornerstone for constructing the thiazole ring. In the context of trifluoromethylthiazoles, this typically involves the reaction of a trifluoromethyl-containing α-haloketonewith a thioamide.

Conceptual Workflow of the Hantzsch Synthesis for Trifluoromethylthiazoles:

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

This protocol describes a common method for synthesizing a foundational trifluoromethylthiazole building block.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(trifluoromethyl)thiazole.

Modern Synthetic Approaches

While the Hantzsch synthesis is robust, contemporary organic chemistry has introduced more diverse and often milder methods for constructing trifluoromethylthiazoles.

-

[3+2] Cycloaddition Reactions: Recent methodologies have employed [3+2] cycloaddition strategies. For instance, pyridinium 1,4-zwitterionic thiolates can react with in-situ generated trifluoroacetonitrile (CF3CN) to yield 2-trifluoromethyl-4,5-disubstituted thiazoles under catalyst- and base-free conditions.[10]

Illustrative [3+2] Cycloaddition Pathway:

Caption: Simplified diagram of a [3+2] cycloaddition approach.

-

Radical Trifluoromethylation: Direct trifluoromethylation of pre-formed thiazole rings is also a viable strategy, often employing radical-based methods. Reagents like sodium trifluoromethanesulfinate can serve as a source of trifluoromethyl radicals for this purpose.[11]

Quantitative Data Summary of Synthetic Methods

| Synthetic Method | Key Reagents | Typical Yields | Conditions | Reference |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Good to Excellent | Reflux in solvent | [4][7] |

| [3+2] Cycloaddition | Pyridinium 1,4-zwitterionic thiolates, CF3CN source | Moderate to Good | Base- and catalyst-free | [10] |

| Radical Coupling | 2-Aminothiazoles, CF3Br | - | Radical initiation |

Part 3: The Impact - Applications in Drug Discovery and Agrochemicals

The unique properties imparted by the trifluoromethyl group have made trifluoromethylthiazoles highly sought-after in both pharmaceutical and agrochemical research.

In Medicinal Chemistry

The thiazole scaffold is a common feature in numerous FDA-approved drugs.[6] The addition of a trifluoromethyl group can significantly enhance the therapeutic profile of these molecules. For example, trifluoromethylthiazole derivatives have been investigated for a range of biological activities, including:

-

Anticancer Activity: The combined presence of the thiazole ring and the trifluoromethyl group can lead to potent anticancer agents.[5]

-

Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit antimicrobial properties, and the trifluoromethyl group can enhance this activity.[5]

-

Anti-inflammatory Activity: Trifluoromethylthiazole analogs of known anti-inflammatory drugs have been synthesized to improve their pharmacological profiles.[5]

A notable example is the FDA-approved anti-HIV drug, Tipranavir , which contains a trifluoromethyl group, underscoring the clinical relevance of this moiety in complex drug molecules. While not a thiazole, its structure demonstrates the successful application of the trifluoromethyl group in enhancing drug properties.

In Agrochemicals

The search for more effective and environmentally benign pesticides and fungicides is a major driver of chemical synthesis. Trifluoromethylthiazole derivatives have shown promise as:

-

Fungicides: As evidenced by the aforementioned 1991 patent, these compounds can exhibit potent fungicidal activity.[2][5]

-

Insecticides: The unique electronic properties of trifluoromethylthiazoles can be leveraged to design novel insecticides.[5]

Conclusion and Future Perspectives

The discovery and development of trifluoromethylthiazole compounds represent a successful synergy between fundamental synthetic chemistry and applied sciences. From the early explorations of organofluorine chemistry and the establishment of the Hantzsch thiazole synthesis to the modern, sophisticated methods of [3+2] cycloadditions and radical trifluoromethylations, the ability to construct these valuable molecules has greatly advanced. The trifluoromethylthiazole scaffold, with its enhanced metabolic stability, lipophilicity, and target-binding potential, will undoubtedly continue to be a fertile ground for the discovery of new pharmaceuticals and agrochemicals. As synthetic methodologies become even more efficient and selective, we can anticipate the emergence of increasingly complex and potent trifluoromethylthiazole-based compounds with the potential to address significant challenges in human health and agriculture.

References

- Alt, G. H., & Clapp, W. L. (1991). Substituted thiazoles and their use as fungicides. U.S. Patent No. 5,045,554. Washington, DC: U.S.

- Charpentier, J., Früh, N., & Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682.

- Facchinetti, V., Avellar, M. M., & Nery, A. C. S. (2018). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Organic & Biomolecular Chemistry, 16(33), 6064-6068.

- Lehmann, F. (1958). Die Beziehungen zwischen chemischer Konstitution und biologischer Wirkung in der Reihe der halogen-substituierten Phenole. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 234(3), 263-278.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Obijalska, E., Młostoń, G., & Heimgartner, H. (2011). A new access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide. Tetrahedron Letters, 52(17), 2096-2099.

- Yao, Y., Lin, B., Wu, M., Zhang, Y., Huang, Y., Han, X., & Weng, Z. (2022). Synthesis of 2-trifluoromethyl thiazoles via [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry, 20(41), 8089-8093.

- Zhang, L., & Liu, Z. (2025). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Journal of Heterocyclic Chemistry.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6582.

- Swarts, F. (1892). Sur le fluorure de benzyle. Bulletin de la Société Chimique de Paris, 7, 449-451.

- Saeed, S., Rashid, N., Jones, P. G., Hussain, R., & Bhatti, M. H. (2012). Spectroscopic characterization, crystal structure and antifungal activity of thiourea derivatives containing a thiazole moiety. Central European Journal of Chemistry, 10(4), 1285-1293.

- Trost, B. M., & Anderson, G. T. (2002). A Direct Asymmetric Allylic Alkylation of Aldehydes. Journal of the American Chemical Society, 124(50), 14879-14880.

- Hantzsch, A. (1887). Condensationen aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- BenchChem. (2025).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.

- Smith, N. L. (1952). Trifluoromethyl phenothiazine. U.S.

- Ullyot, G. E. (1966). Trifluoromethyl phenothiazines. U.S.

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). ACS Omega, 6(35), 22765–22776.

- Ullyot, G. E. (1960). Substituted trifluroromethylpheno-thiazine derivatives. U.S.

- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Thiazole derivatives: prospectives and biological applications. (2024). RSC Advances, 14(19), 13089-13106.

- Sherlock, M. H. (1965). Trifluoromethylthiaxanthene and -xanthene derivatives. U.S.

- Different synthetic methods of trifluoromethyl thiazole. (2021).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- United States Patent to. (1975).

- 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. (n.d.). CAS Common Chemistry.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 136-146.

- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry, 57(15), 6338–6355.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2017). Accounts of Chemical Research, 50(9), 2201–2212.

- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). Scientific Reports, 15(1), 1-14.

- Synthesis and characterization of trifluoromethyl heterocyclic compounds: 4-hydroxy-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline derivatives. (2010). Journal of Fluorine Chemistry, 131(3), 379-385.

- The Crucial Role of Trifluoromethylation in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1749.

Sources

- 1. BJOC - Synthesis of new triazole-based trifluoromethyl scaffolds [beilstein-journals.org]

- 2. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102321069A - Preparation method of 2-trifluoromethylthioxanthone - Google Patents [patents.google.com]

- 6. CN106749089A - The preparation of new fluoro thiazole hydrazone compounds and its application in antineoplastic - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the thiazole scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making this compound a valuable intermediate in the synthesis of novel bioactive molecules. This document details its chemical identity, a proposed synthetic protocol based on the Hantzsch thiazole synthesis, and its applications in the development of new therapeutic and crop protection agents, with a focus on its role in creating potent antifungal compounds.

Introduction: The Significance of Trifluoromethylated Thiazoles in Bioactive Compound Synthesis

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its presence is crucial in drugs spanning various therapeutic areas. The introduction of a trifluoromethyl (-CF3) group to organic molecules is a widely employed strategy in drug design to modulate their pharmacokinetic and pharmacodynamic profiles. The high electronegativity and lipophilicity of the -CF3 group can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved cell membrane permeability.

This compound serves as a key intermediate, combining the structural features of the thiazole ring with the advantageous properties of the trifluoromethyl group. This makes it a sought-after precursor for constructing complex heterocyclic systems in modern drug design and for the preparation of fluorinated analogs to investigate structure-activity relationships (SAR).[1]

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of this compound are fundamental for its application in synthesis.

IUPAC Name: ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate

Synonyms:

-

Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate

| Property | Value | Source |

| CAS Number | 79247-86-2 | , , |

| Molecular Formula | C₇H₆F₃NO₂S | , |

| Molecular Weight | 225.19 g/mol | |

| Purity | ≥97% | |

| Storage | Room temperature, dry |

Synthesis of this compound

The synthesis of the thiazole ring is classically achieved through the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are an ethyl ester of a trifluoromethyl-substituted α-halo-β-keto acid and a thioamide.

A plausible synthetic route involves the reaction of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with thioformamide. The following is a proposed experimental protocol based on this well-established methodology.

Proposed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) and thioformamide (1.1 eq.) in a suitable solvent such as ethanol.

-

Reaction Execution: The reaction mixture is stirred at reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable building block for the synthesis of bioactive molecules with potential applications in the pharmaceutical and agrochemical industries.[1] Its utility stems from the ability to introduce the trifluoromethylated thiazole moiety into larger, more complex molecules.

Pharmaceutical Applications

In medicinal chemistry, this compound is frequently employed for scaffold modification to enhance the metabolic stability and lipophilicity of drug candidates.[1] The resulting thiazole derivatives have been investigated for a range of biological activities, including as antimicrobial and antifungal agents.

Agrochemical Applications

The trifluoromethyl-thiazole core is also a key feature in the development of modern agrochemicals. Derivatives of this compound are explored for their potential as potent and selective herbicides and fungicides. The presence of the trifluoromethyl group can contribute to the efficacy and environmental profile of the resulting crop protection agents.

Mechanism of Action of Derived Antifungal Agents

Thiazole-based antifungals often function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.

Caption: Mechanism of action of thiazole-based antifungal agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemspace. (n.d.). Search results for 79247-86-2. Retrieved from [Link]

-

Ark Pharm, Inc. (n.d.). Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into the thiazole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Thiazole derivatives are known to exhibit a wide range of biological activities.[1] Therefore, unambiguous structural characterization is a critical step in its synthesis and application.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The key structural features that will give rise to characteristic spectral signals are the ethyl ester group, the thiazole ring, and the trifluoromethyl group.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution and sensitivity.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. A dedicated fluorine probe is not always necessary but can improve results. The trifluoromethyl group is expected to give a sharp singlet.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the thiazole ring proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiazole-H5 | ~8.0 - 8.5 | Quartet (q) | ~1-2 Hz (⁴JH-F) | 1H |

| -OCH₂CH₃ | ~4.5 | Quartet (q) | ~7.1 Hz (³JH-H) | 2H |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 Hz (³JH-H) | 3H |

Interpretation:

-

The thiazole proton at the C5 position is expected to be the most downfield proton due to the electron-withdrawing effects of the adjacent sulfur atom, the ester group, and the trifluoromethyl group. It may exhibit a small long-range coupling to the CF₃ group.

-

The methylene protons (-OCH₂-) of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.

-

The methyl protons (-CH₃) of the ethyl group are the most upfield and will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Carbonyl (C=O) | ~160 | Singlet |

| Thiazole C2 | ~168 | Singlet |

| Thiazole C4 | ~145 | Quartet (²JC-F ≈ 35-40 Hz) |

| Thiazole C5 | ~120 | Quartet (³JC-F ≈ 3-5 Hz) |

| Trifluoromethyl (-CF₃) | ~123 | Quartet (¹JC-F ≈ 270 Hz) |

| Methylene (-OCH₂) | ~62 | Singlet |

| Methyl (-CH₃) | ~14 | Singlet |

Interpretation:

-

The carbonyl carbon of the ester is expected in the typical downfield region for esters.

-

The thiazole ring carbons will have distinct chemical shifts. The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms. A similar, but smaller, coupling may be observed for C5.

-

The trifluoromethyl carbon will show a characteristic large one-bond coupling constant (¹JC-F) and will appear as a quartet.

¹⁹F NMR Spectroscopy: A Key Indicator

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

-

Predicted Chemical Shift: A single, sharp signal is expected, likely in the range of -60 to -70 ppm (relative to CFCl₃). The exact chemical shift can be influenced by the solvent and the electronic environment of the thiazole ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for acquiring high-resolution spectra.

-

Data Collection: A background spectrum is collected first, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity |

| ~3100 | C-H stretch (aromatic/thiazole) | Weak-Medium |

| ~2980 | C-H stretch (aliphatic/ethyl) | Medium |

| ~1730-1750 | C=O stretch (ester) | Strong |

| ~1600-1450 | C=N and C=C stretch (thiazole ring) | Medium |

| ~1300-1100 | C-F stretch (trifluoromethyl) | Strong |

| ~1250-1000 | C-O stretch (ester) | Strong |

Interpretation:

-

The most prominent peak will be the strong carbonyl stretch of the ester group.

-

A series of strong C-F stretching bands will be characteristic of the trifluoromethyl group.

-

The presence of the thiazole ring will be indicated by C=N and C=C stretching vibrations .

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak [M+H]⁺ or [M]⁺ and various fragment ions.

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of this compound (C₇H₆F₃NO₂S) is 239.0071. A high-resolution mass spectrum should show a peak corresponding to this mass.

-

Key Fragmentation Pathways: The molecule is expected to fragment in predictable ways, such as the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (CO) from the ester.

Visualization of Key Concepts

Caption: Workflow for the comprehensive structural elucidation of this compound using a combination of spectroscopic techniques.

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate in Organic Solvents

Disclaimer: Specific, publicly available quantitative solubility data for Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS No. 79247-86-2) is limited. This guide provides a comprehensive framework based on first principles of physical organic chemistry, analysis of its molecular structure, and established methodologies for solubility determination. It is designed to empower researchers, scientists, and drug development professionals to predict, measure, and apply the solubility characteristics of this compound effectively.

Introduction: The Importance of Solubility in a Modern Research Context

In the fields of pharmaceutical development and agrochemical synthesis, understanding the solubility of a lead compound or intermediate is not merely a procedural step; it is a critical determinant of a project's trajectory and ultimate success. Poor solubility can lead to significant challenges, including unreliable results in biological assays, poor bioavailability, and difficulties in formulation and purification.[1] this compound is a heterocyclic building block frequently employed in medicinal chemistry for scaffold modification and the synthesis of bioactive molecules.[2] Its unique structure, featuring a thiazole ring, an ethyl ester, and a trifluoromethyl (CF₃) group, presents a distinct physicochemical profile that directly governs its interaction with various solvents.

This guide moves beyond theoretical principles to provide a practical, in-the-field perspective on evaluating the solubility of this specific molecule. We will deconstruct its structure to predict its behavior, outline a systematic approach to solvent selection, and provide a robust, self-validating protocol for experimental determination.

Physicochemical Profile and Solubility Predictions

The solubility of a solute in a given solvent is dictated by the interplay of intermolecular forces. The adage "like dissolves like" serves as our foundational principle, meaning substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

Structural Analysis of this compound

A causal analysis of the molecule's functional groups allows us to make informed predictions about its solubility profile:

-

Thiazole Ring: This sulfur- and nitrogen-containing heterocycle introduces a degree of polarity and contains a nitrogen atom that can act as a hydrogen bond acceptor.

-

Ethyl Ester Group (-COOEt): The carbonyl oxygen and the ether oxygen are both potential hydrogen bond acceptors, contributing to polarity. The ethyl group adds non-polar character.

-

Trifluoromethyl Group (-CF₃): This is the most influential group in determining the molecule's solubility. The CF₃ group is a powerful electron-withdrawing group with a large steric footprint.[3][4] Crucially, it significantly enhances a molecule's lipophilicity (fat solubility), a property that favors solubility in non-polar organic solvents.[3][4] The incorporation of CF₃ groups is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[5]

Predicted Solubility Behavior: Based on this analysis, this compound is predicted to be:

-

Highly soluble in a range of moderately polar to non-polar aprotic organic solvents.

-

Sparingly soluble to insoluble in highly polar protic solvents like water.

-

Potentially soluble in polar aprotic solvents that can engage with the ester and thiazole functionalities without the competing hydrogen-bond donation that occurs in protic solvents.

Key Physicochemical Properties

The following table summarizes known and predicted properties for the target compound and a structurally related analog.

| Property | This compound | Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (Isomer) | Source |

| CAS Number | 79247-86-2 | 65864-64-4 | [2][6] |

| Molecular Formula | C₇H₆F₃NO₂S | C₇H₆F₃NO₂S | [2][7] |

| Molecular Weight | 225.19 g/mol | 225.19 g/mol | [2][7] |

| Predicted pKa | Not Available | -2.54 ± 0.10 | [7] |

| Predicted Density | Not Available | 1.407 ± 0.06 g/cm³ | [7] |

| Predicted Boiling Point | Not Available | 194.8 ± 40.0 °C | [7] |

Note: Data for the isomeric compound is provided for comparative purposes, as it shares the same elemental composition and functional groups, suggesting similar physicochemical trends.

A Systematic Approach to Solvent Selection

For a comprehensive solubility profile, a panel of solvents representing a spectrum of polarities should be selected. This ensures that the full range of the compound's behavior is captured, providing critical data for reaction optimization, purification, and formulation.

Recommended Solvent Panel

The following table categorizes recommended solvents and provides their key physical properties relevant to solubility studies.

| Solvent Class | Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Rationale for Inclusion |

| Non-Polar | n-Hexane | 1.89 | 0.1 | Represents purely aliphatic, non-polar environments. |

| Toluene | 2.38 | 2.4 | Aromatic, non-polar solvent common in synthesis. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.08 | 3.1 | Common for reactions and extractions; dissolves a wide range of organics. |

| Ethyl Acetate (EtOAc) | 6.02 | 4.4 | Moderately polar ester, mimics the solute's ester group. | |

| Tetrahydrofuran (THF) | 7.58 | 4.0 | Cyclic ether, good for moderately polar compounds. | |

| Acetone | 20.7 | 5.1 | Ketone with significant dipole moment. | |

| Acetonitrile (ACN) | 37.5 | 5.8 | Highly polar, common in HPLC and synthesis. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Highly polar, excellent solvent for a wide range of compounds. | |

| Polar Protic | Ethanol (EtOH) | 24.6 | 4.3 | Common recrystallization solvent; can hydrogen bond. |

| Methanol (MeOH) | 32.7 | 5.1 | More polar than ethanol, strong H-bonding capability. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method .[8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reproducibility.[8] It involves agitating an excess of the solid compound in the solvent for an extended period to ensure the solution becomes fully saturated.[9] This state of equilibrium is critical for determining the true thermodynamic solubility, which is a fundamental physical constant for a given solute-solvent-temperature system.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a series of clear glass vials (e.g., 4 mL screw-cap vials), one for each solvent to be tested. Record the exact mass.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial. This creates a slurry with a clear excess of solid material.

-

Include a control vial for each solvent containing no solute.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled environment (typically 25 °C).

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[8][10] For some compounds, 48 or 72 hours may be necessary. Trustworthiness Check: To validate that equilibrium has been achieved, samples can be taken at 24 and 48 hours. If the measured concentrations are consistent, equilibrium was likely reached at 24 hours.[10]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, labeled analysis vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.[8]

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in each respective solvent at known concentrations.

-

Analyze the filtered saturated solutions and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The concentration of the saturated solution is determined by comparing its analytical response to the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Implications

The experimentally determined solubility data should be compiled into a clear, comparative table.

Sample Data Table

| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) | Observations |

| n-Hexane | Non-Polar | [Experimental Value] | [Calculated Value] | e.g., Sparingly soluble |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Freely soluble |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Freely soluble |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Very soluble |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | e.g., Sparingly soluble |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | e.g., Slightly soluble |

Field-Proven Insights for Drug Development

-

Reaction Chemistry: High solubility in aprotic solvents like THF or DCM suggests these are excellent candidates for reaction media.

-

Purification: Moderate solubility in a solvent like ethanol at room temperature, which increases with heat, would make it a prime candidate for recrystallization. Conversely, low solubility in a non-polar solvent like hexane indicates its potential use as an anti-solvent to induce precipitation.

-

Formulation & Pre-clinical Studies: Solubility in DMSO is critical, as it is the standard solvent for preparing high-concentration stock solutions for in-vitro high-throughput screening.[11] Low aqueous solubility, which is anticipated, is a key parameter that will inform future formulation strategies to enhance bioavailability.[1]

Conclusion

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. Available from: [Link]

-

The Role of Trifluoromethyl Groups in Chemical Intermediates. Available from: [Link]

-

Calvo, M. I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. Available from: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

-

Van Lier, G., et al. (2009). Theoretical prediction of the solubility of fluorinated C(60). Physical Chemistry Chemical Physics. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

PubChem. Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ChemBK. Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. Available from: [Link]

-

Avdeef, A. (2024). Predicting Solubility of New Drugs. Taylor & Francis eBooks. Available from: [Link]

-

Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate. Available from: [Link]

-

Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]

-

Iovine, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available from: [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Commercial Landscape of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate: A Technical Guide for Researchers

An essential building block in medicinal chemistry, Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS No. 79247-86-2) is a readily available reagent crucial for the development of novel therapeutics and agrochemicals. This guide provides an in-depth overview of its commercial availability, specifications, safety protocols, and its strategic application in research and drug development.

Market Availability and Procurement

This compound is offered by a range of specialized chemical suppliers catering to the research and development sector. Sourcing this compound is straightforward, with several reputable vendors providing various quantities to suit laboratory-scale synthesis up to pilot-plant production.

Key suppliers include AK Scientific, Inc. (AKSci), MySkinRecipes, and BLD Pharmatech, among others. These companies typically offer the compound with a purity of 95% or greater, ensuring reliability for sensitive synthetic applications.[1][2] Pricing is competitive and varies based on the quantity purchased, with smaller amounts available for initial screening studies and larger quantities offered at a bulk discount for more extensive research programs.

Table 1: Commercial Supplier Overview for this compound

| Supplier | Purity Specification | Available Quantities |

| AK Scientific, Inc. | ≥ 95% | 100mg, 250mg, 1g, 5g |

| MySkinRecipes | ≥ 97% | 250mg, 1g, 5g |

| BLD Pharmatech | Not Specified | Inquire for details |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties and Specifications

Before its integration into synthetic workflows, a thorough understanding of the physicochemical properties of this compound is essential.

Table 2: Key Specifications

| Property | Value |

| CAS Number | 79247-86-2 |

| Molecular Formula | C₇H₆F₃NO₂S |

| Molecular Weight | 225.19 g/mol |

| Appearance | Typically a solid |

| Purity | ≥95% - ≥97% (supplier dependent) |

Safety, Handling, and Storage

Based on supplier information, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

3.2 First Aid Measures

In case of accidental exposure, the following first aid measures should be taken:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

3.3 Storage

For long-term stability, this compound should be stored in a cool, dry place in a tightly sealed container.

Role in Drug Discovery and Development

The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of both a trifluoromethyl group and a thiazole ring imparts desirable properties to target compounds.

-

Trifluoromethyl Group: This moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

-

Thiazole Ring: The thiazole scaffold is a common feature in many pharmaceuticals and is recognized for its broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules with antimicrobial, antifungal, or herbicidal properties.[2] Its structure is well-suited for constructing complex heterocyclic systems, a common strategy in modern drug design.[2] Medicinal chemists frequently employ this and similar scaffolds for modifications aimed at improving the pharmacokinetic profiles of lead compounds.[2]

Synthetic Pathways: The Hantzsch Thiazole Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, the most probable synthetic route is a variation of the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide.

For the synthesis of the isomeric compound, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, a published procedure involves the reaction of ethyl bromopyruvate with 2,2,2-trifluorothioacetamide. A similar retrosynthetic analysis can be applied to devise a plausible synthesis for the title compound.

Caption: A conceptual flowchart of the Hantzsch synthesis for thiazole derivatives.

5.1 Illustrative Experimental Protocol (for an Isomeric Compound)

The following protocol for the synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxylate can serve as a reference for developing a synthesis for the 2-carboxylate isomer.

Reaction: A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.

Work-up and Purification:

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

Water (40 ml) is added to the residue, followed by extraction with ethyl acetate (2 x 60 ml).

-

The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel chromatography, eluting with an ethyl acetate-hexane mixture (e.g., 1:5).

-

The fractions containing the desired product are combined and concentrated to yield the final product.

This procedure provides a solid foundation for any researcher aiming to synthesize trifluoromethyl-substituted thiazole carboxylates.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in drug discovery and agrochemical development. Its unique combination of a trifluoromethyl group and a thiazole nucleus makes it an attractive starting material for creating novel molecules with enhanced biological activity and improved pharmacokinetic properties. By understanding its commercial availability, handling requirements, and synthetic utility, scientists can effectively leverage this building block to advance their research programs.

References

-

MySkinRecipes. This compound. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate in Modern Medicinal Chemistry

Preamble: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Among the vast arsenal of heterocyclic scaffolds, the thiazole ring holds a position of prominence, found in a multitude of clinically significant agents, from antibiotics to anticancer drugs.[1] The value of this scaffold is significantly amplified when functionalized with a trifluoromethyl (CF₃) group—a moiety celebrated for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity through unique electronic effects.[2][3][4]

This guide provides an in-depth exploration of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, a key intermediate that masterfully combines these two privileged structural motifs. We will delve into its synthesis, physicochemical characteristics, and its versatile applications as a cornerstone for constructing complex, biologically active molecules. The protocols herein are designed not merely as procedural steps but as a framework for rational drug design, empowering researchers to leverage this compound's full potential in their quest for novel therapeutics.

Compound Profile and Physicochemical Characteristics

This compound serves as a foundational starting material. Its structure features an ester group at the 2-position, which is readily amenable to chemical modification, and a trifluoromethyl group at the 4-position, which imparts desirable pharmacokinetic properties to derivative compounds.[5]

| Property | Data | Source |

| CAS Number | 79247-86-2 | [5] |

| Molecular Formula | C₇H₆F₃NO₂S | [5] |

| Molecular Weight | 225.19 g/mol | [5] |

| Appearance | White to light yellow solid powder | [6] |

| Storage | Store at room temperature, keep dry | [5] |

Synthesis of the Core Scaffold

The construction of the trifluoromethylthiazole core is typically achieved via a Hantzsch-type thiazole synthesis. This classic condensation reaction provides a reliable and efficient route to the target molecule from commercially available starting materials. A representative synthetic pathway involves the reaction of a thioamide with an α-haloketone or its equivalent.

A common method for a related isomer, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, involves refluxing ethyl bromopyruvate with 2,2,2-trifluorothioacetamide.[7] The synthesis of the title compound follows a similar logic, starting from precursors that yield the desired substitution pattern. For instance, derivatives can be synthesized from ethyl 4,4,4-trifluoroacetoacetate, which is first halogenated and then cyclized with a thioamide.[8][9]

Caption: Generalized Hantzsch synthesis workflow for the thiazole core.

Strategic Applications in Medicinal Chemistry

The true utility of this compound lies in its role as a versatile intermediate for scaffold modification and the generation of compound libraries.[5] The ester functionality is a synthetic handle that can be readily converted into a wide array of other functional groups, most notably amides, which are ubiquitous in drug molecules.

The Trifluoromethyl Group Advantage

The CF₃ group is a bioisostere for several groups (e.g., isopropyl, methyl) but with profoundly different electronic properties. Its inclusion can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile.

-

Increase Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

-

Modulate pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic centers, altering ionization states at physiological pH.

-

Improve Target Binding: The CF₃ group can engage in unique, non-covalent interactions with biological targets, such as orthogonal multipolar C–F···C=O interactions, which can increase binding affinity and selectivity.[3]

Therapeutic Areas of Interest

Derivatives of trifluoromethyl-substituted thiazoles have been investigated across numerous therapeutic areas, underscoring the scaffold's versatility.

-

Oncology: Thiazole carboxamides have been designed as potent c-Met kinase inhibitors for cancer treatment. The thiazole core acts as a key pharmacophore that interacts with the kinase hinge region.[10] The CF₃ group can be strategically positioned to improve potency and selectivity.

-

Infectious Diseases: The thiazole ring is a component of numerous antimicrobial and antifungal agents.[8] New derivatives are continuously being explored to combat drug-resistant pathogens.

-

Inflammation and Pain: Thiazole-containing compounds have been identified as inhibitors of enzymes like cyclooxygenase (COX), making them candidates for anti-inflammatory and analgesic drugs.[8][11]

Caption: Drug discovery workflow using the core scaffold.

Key Experimental Protocols

The most common and strategically important transformation of this compound is its conversion to a diverse range of amides. This is typically a two-step process involving saponification of the ester followed by amide bond formation.

Protocol 1: Saponification to 4-(Trifluoromethyl)thiazole-2-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to its corresponding carboxylic acid, the essential precursor for amide coupling.

Rationale: The ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt, which is then protonated with acid to yield the free carboxylic acid. Sodium hydroxide or lithium hydroxide are commonly used for this transformation.[6]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up (Quenching): Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 1 M HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)thiazole-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Amide Coupling to Synthesize N-Substituted Carboxamides

This protocol details the formation of an amide bond between the synthesized carboxylic acid and a primary or secondary amine using a standard coupling agent.

Rationale: Direct reaction of a carboxylic acid and an amine is generally unfavorable. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, typically by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.[12]

Step-by-Step Methodology:

-

Reactant Setup: To a stirred solution of 4-(trifluoromethyl)thiazole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), add the desired amine (1.0-1.2 eq).

-

Coupling Agents: Add HOBt (1.1 eq) and a suitable organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

-

Initiation: Cool the mixture to 0 °C and add EDC hydrochloride (1.2-1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with the organic solvent (e.g., DCM). Wash sequentially with aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 4-(trifluoromethyl)thiazole-2-carboxamide.

Caption: Two-step workflow for the synthesis of thiazole carboxamides.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of a modifiable synthetic handle and a pharmacokinetically advantageous trifluoromethyl group provides a robust platform for the rapid development of novel drug candidates. The protocols and insights provided in this guide are intended to serve as a foundation for innovation, enabling researchers to rationally design and synthesize next-generation therapeutics with improved efficacy, safety, and druggability. As the demand for novel chemical matter continues to grow, the importance of such versatile and well-characterized building blocks will only increase.

References

-

ResearchGate. (2025). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF. Retrieved from ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxylate. Retrieved from PrepChem.com. [Link]

-